molecular formula C21H23N3O2 B6699260 N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]benzamide

N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B6699260
M. Wt: 349.4 g/mol
InChI Key: KLBOFHCZJPKSEK-UHFFFAOYSA-N
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Description

N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]benzamide is a complex organic compound featuring a benzazepine core fused with a pyrrolidine ring and a benzamide group

Properties

IUPAC Name

N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(16-7-2-1-3-8-16)22-17-12-13-24(14-17)19-11-10-15-6-4-5-9-18(15)23-21(19)26/h1-9,17,19H,10-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOFHCZJPKSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N3CCC(C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common route includes the formation of the benzazepine core through cyclization reactions, followed by the introduction of the pyrrolidine ring and the benzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]acetamide
  • N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]propionamide

Uniqueness

N-[1-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)pyrrolidin-3-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzazepine core and pyrrolidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

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